リファイテグラスト
概要
説明
リフィテグラストは、Xiidraという商品名で販売されており、細胞間接着分子1(ICAM-1)への結合を阻害することでリンパ球機能関連抗原1(LFA-1)の機能を抑制することにより炎症を軽減します。 .
2. 製法
合成経路と反応条件: リフィテグラストの合成は、ベンゾフラン-6-カルボン酸や5,7-ジクロロ-1,2,3,4-テトラヒドロイソキノリン-6-カルボン酸などの主要な中間体から始まり、複数のステップで実施されます。これらの中間体は、臭素化、加水分解、縮合などの反応を経て合成されます。 . 最終工程では、これらの中間体を塩基の存在下でカップリングさせて粗製リフィテグラストを生成し、その後精製します。 .
工業生産方法: リフィテグラストの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、縮合反応にジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒が使用されます。 . 精製プロセスでは、リフィテグラストのアミン塩を生成し、その後遊離塩基に戻す場合があります。 .
科学的研究の応用
Lifitegrast has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Medicine: Lifitegrast is primarily used for the treatment of dry eye disease. .
Industry: Lifitegrast is produced and marketed as an ophthalmic solution for the treatment of dry eye disease.
作用機序
リフィテグラストは、白血球表面のインテグリンリンパ球機能関連抗原1(LFA-1)に結合することで効果を発揮します。この結合により、LFA-1は、ドライアイ病患者の角膜および結膜組織で過剰発現しているリガンドである細胞間接着分子1(ICAM-1)と相互作用することができなくなります。 . この相互作用を阻害することで、リフィテグラストはT細胞の活性化、遊走、炎症性サイトカインの放出を抑制し、炎症とドライアイ病の症状を軽減します。 .
生化学分析
Biochemical Properties
Lifitegrast is a tetrahydroisoquinoline derivative that interacts with specific biomolecules to exert its therapeutic effects. The primary biochemical interaction of Lifitegrast is with the integrin LFA-1, a cell surface protein found on leukocytes. Lifitegrast binds to LFA-1 and inhibits its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition prevents the formation of an immunological synapse, thereby reducing T-cell activation and migration to target tissues .
Cellular Effects
Lifitegrast has significant effects on various cell types and cellular processes. By blocking the LFA-1/ICAM-1 interaction, Lifitegrast inhibits T-cell adhesion and reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1. This leads to a decrease in ocular surface inflammation, which is a hallmark of dry eye disease. Additionally, Lifitegrast has been shown to protect the corneal surface and improve tear production, thereby alleviating the symptoms of dry eye disease .
Molecular Mechanism
At the molecular level, Lifitegrast exerts its effects by binding to the integrin LFA-1 on leukocytes. This binding blocks the interaction between LFA-1 and ICAM-1, which is crucial for T-cell activation and migration. By inhibiting this interaction, Lifitegrast reduces T-cell-mediated inflammation and the subsequent release of pro-inflammatory cytokines. This mechanism of action helps to alleviate the symptoms of dry eye disease and protect the ocular surface .
Temporal Effects in Laboratory Settings
In laboratory settings, Lifitegrast has demonstrated stability and efficacy over time. Studies have shown that Lifitegrast can maintain its therapeutic effects for extended periods, with minimal degradation. Long-term use of Lifitegrast in in vitro and in vivo studies has shown sustained improvement in ocular surface health and a reduction in inflammation. These findings suggest that Lifitegrast is a stable and effective treatment for dry eye disease over prolonged periods .
Dosage Effects in Animal Models
In animal models, the effects of Lifitegrast vary with different dosages. Studies have shown that Lifitegrast is effective at reducing ocular surface inflammation and improving tear production at various dosages. At higher doses, Lifitegrast may cause mild to moderate adverse effects, such as transient eye irritation. These findings highlight the importance of optimizing the dosage of Lifitegrast to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Lifitegrast does not undergo significant metabolism in the human body. Studies using fresh human hepatocytes have shown that Lifitegrast remains largely unmetabolized. This characteristic contributes to its stability and efficacy as a therapeutic agent. The high plasma protein binding of Lifitegrast (approximately 99%) also plays a role in its pharmacokinetic profile .
Transport and Distribution
Lifitegrast is primarily administered as an ophthalmic solution, allowing for direct delivery to the ocular surface. Once administered, Lifitegrast binds to LFA-1 on leukocytes, inhibiting their interaction with ICAM-1. This localized action helps to reduce inflammation and protect the ocular surface. The high plasma protein binding of Lifitegrast ensures that it remains localized to the site of action, minimizing systemic exposure and potential side effects .
Subcellular Localization
Lifitegrast exerts its effects primarily at the cell surface, where it binds to the integrin LFA-1. This binding prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting T-cell activation and migration. The subcellular localization of Lifitegrast to the cell surface is crucial for its therapeutic effects, as it allows for targeted inhibition of the inflammatory response associated with dry eye disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lifitegrast involves multiple steps, starting from key intermediates such as benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. These intermediates are synthesized through a series of reactions including bromination, hydrolysis, and condensation . The final step involves the coupling of these intermediates in the presence of a base to form crude lifitegrast, which is then purified .
Industrial Production Methods: Industrial production of lifitegrast follows similar synthetic routes but on a larger scale. The process involves the use of polar aprotic solvents such as dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO) for the condensation reactions . The purification process may involve the formation of amine salts of lifitegrast, which are then converted back to the free base form .
化学反応の分析
反応の種類: リフィテグラストは、次のようなさまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: 塩酸などの強酸が酸化反応に使用されます。
生成される主要な生成物:
酸化: (S)-2-(5,7-ジクロロ-1,2,3,4-テトラヒドロイソキノリン-6-カルボキサミド)-3-(3-(メチルスルホニル)フェニル)プロパン酸やベンゾフラン-6-カルボン酸などの分解生成物.
4. 科学研究への応用
リフィテグラストは、化学、生物学、医学、工業などの分野において、幅広い科学研究への応用が期待されています。
化学: リフィテグラストは、インテグリンアンタゴニストとその細胞表面タンパク質との相互作用を研究するためのモデル化合物として使用されます。
生物学: リフィテグラストは、特にドライアイ病において、炎症や免疫応答のメカニズムを研究するために使用されます。
類似化合物との比較
リフィテグラストは、LFA-1/ICAM-1相互作用を特異的に標的とするという点で、インテグリンアンタゴニストの中でユニークです。類似の化合物には以下のようなものがあります。
シクロスポリン: ドライアイ病の治療にも用いられる薬剤ですが、カルシニューリンを阻害することでT細胞の活性化を抑制します。
リフィテグラストのユニークさは、LFA-1/ICAM-1相互作用を特異的に阻害することにあり、ドライアイ病の治療に特に有効です。 .
特性
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZKMSJYSPYLN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl2N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145345 | |
Record name | Lifitegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Lifitegrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells. | |
Record name | Lifitegrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1025967-78-5 | |
Record name | N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lifitegrast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifitegrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lifitegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFITEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。